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Compound of Interest

Compound Name: N-methyloxepan-4-amine

Cat. No.: B15303461

A Comparative Docking Analysis of N-methyloxepan-4-amine Against Monoamine
Transporters

This guide provides a comparative molecular docking study of N-methyloxepan-4-amine
against a panel of monoamine transporters, key targets in neuropharmacology. The analysis
includes a direct comparison with known reference inhibitors, offering insights into the potential
binding affinities and interaction patterns of this novel compound. All data presented herein are
generated from computational simulations and are intended to guide further experimental
validation.

Comparative Docking Performance

Molecular docking simulations were performed to predict the binding affinity of N-
methyloxepan-4-amine and a set of reference compounds for the dopamine transporter
(DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The predicted
binding energies, expressed in kcal/mol, are summarized in the table below. Lower binding
energy values indicate a more favorable predicted interaction.
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Dopamine Norepinephrine Serotonin
Compound Transporter (DAT) Transporter (NET) Transporter (SERT)
(kcal/mol) (kcal/mol) (kcal/mol)
N-methyloxepan-4-
_ -7.8 -8.2 7.1
amine
Cocaine (Reference) 9.1 -8.9 -8.5
Desipramine
-8.4 -10.2 -9.3
(Reference)
Paroxetine
-8.1 -9.5 -10.5
(Reference)

Experimental Protocols

The following protocols describe the computational methodology used to generate the
comparative docking data.

Protein Preparation

Crystal structures of the human dopamine, norepinephrine, and serotonin transporters were
obtained from the Protein Data Bank. The protein structures were prepared for docking by
removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and
assigning partial charges. The energy of the structures was then minimized using a suitable
force field to relieve any steric clashes.

Ligand Preparation

The three-dimensional structure of N-methyloxepan-4-amine was generated using molecular
modeling software. The structure was then energetically minimized. The structures of the
reference compounds (Cocaine, Desipramine, and Paroxetine) were also obtained and
prepared in a similar manner.

Molecular Docking

Molecular docking was performed using AutoDock Vina.[1] The prepared transporter structures
were used as the rigid receptors, while the ligands were treated as flexible. A grid box was
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defined to encompass the known binding site for each transporter. The docking simulations
were carried out using a genetic algorithm to explore the conformational space of the ligand
within the binding site.[2] The resulting poses were ranked based on their predicted binding
affinity (scoring function), and the top-ranked pose for each ligand-protein complex was
selected for further analysis.

Binding Site Analysis

The interactions between the top-ranked poses of N-methyloxepan-4-amine and the
respective transporters were visualized and analyzed to identify key interacting amino acid
residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions).

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling
pathway potentially modulated by N-methyloxepan-4-amine.
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Experimental Workflow for Comparative Docking
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Caption: A flowchart of the computational workflow for the comparative molecular docking
study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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amine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15303461#comparative-docking-studies-of-n-
methyloxepan-4-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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